molecular formula C11H11BrN2O2 B1277872 4-Bromo-L-tryptophan CAS No. 52448-16-5

4-Bromo-L-tryptophan

Cat. No. B1277872
CAS RN: 52448-16-5
M. Wt: 283.12 g/mol
InChI Key: OFKIVYVSESEHFZ-QMMMGPOBSA-N
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Description

4-Bromo-L-tryptophan is a brominated derivative of the amino acid tryptophan. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated tryptophan derivatives and their relevance in biological systems and synthetic chemistry. For instance, L-6-bromotryptophan has been identified in peptides from marine cone snails and is involved in a novel post-translational modification . Other derivatives, such as 5- and 7-bromotryptophan, have been synthesized and studied for their potential in peptide chemistry and bioactivity .

Synthesis Analysis

The synthesis of brominated tryptophan derivatives is a topic of interest in the field of peptide chemistry. The papers describe various methods for synthesizing these compounds. For example, L-6-bromotryptophan was synthesized and its structure confirmed through co-elution and enzymatic hydrolysis experiments . Another study reports the synthesis of 5,6-dibromo-tryptophan derivatives starting from 6-Br-isatin, followed by selective bromination, reduction, and alkylation steps . Additionally, the synthesis of 5- and 7-bromo-L-tryptophan through Fischer cyclisation is detailed, demonstrating the utility of these compounds in creating potent corticotrophin analogues .

Molecular Structure Analysis

The molecular structure of brominated tryptophan derivatives is crucial for their biological activity and interaction with enzymes. The stereochemistry of these compounds is often determined using techniques such as proton nuclear magnetic resonance. For instance, the Z-configuration of the dehydro product of L-tryptophan 2′,3′-oxidase was determined in one study . The precise structure and stereochemistry of L-6-bromotryptophan were also determined, confirming its identity .

Chemical Reactions Analysis

The chemical reactivity of brominated tryptophan derivatives is influenced by their molecular structure. L-Tryptophan 2′,3′-oxidase from Chromobacterium violaceum catalyzes the formation of a double bond in the tryptophan side chain, provided the substrate has an L-enantiomeric configuration and an unmodified indole nucleus . This specificity highlights the importance of the indole nucleus in the chemical reactions of tryptophan derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated tryptophan derivatives are essential for their application in peptide synthesis and biological studies. The enzymatic synthesis of α,β-dehydrotryptophanyl peptides without side product formation indicates the stability and reactivity of the tryptophan residue in peptide chains . The successful optical resolution of racemic mixtures to obtain optically pure forms of brominated tryptophan derivatives further underscores the importance of these compounds' physical and chemical properties in synthetic applications .

Scientific Research Applications

Tryptophan Metabolism and Pharmacological Targeting

  • Overview of L-Tryptophan Metabolism : L-Tryptophan, which includes derivatives like 4-Bromo-L-tryptophan, is essential for protein synthesis and undergoes extensive metabolism resulting in various bioactive molecules. These molecules act in different organs through distinct mechanisms, making enzymes involved in L-tryptophan metabolism, metabolites, or their receptors potential therapeutic targets. Research in this area is dynamic due to the links between disruptions in L-tryptophan metabolism and various neurological, metabolic, psychiatric, and intestinal disorders (Modoux et al., 2020).

Nutritional and Health Benefits

  • Tryptophan as a Plant-Derived Amino Acid : After consumption, tryptophan is metabolically transformed into bioactive metabolites including serotonin, melatonin, kynurenine, and niacin. The nutritional significance of L-tryptophan, including its isomer D-tryptophan, is highlighted in its fortified use in infant foods and corn tortillas. Its role in various human diseases like autism, cardiovascular disease, depression, and multiple sclerosis, and its potential in the diagnosis of conditions such as cataracts and renal cell carcinoma, underscores its broad applicability in health and nutrition (Friedman, 2018).

Bioengineering and Fermentation Processes

  • L-Tryptophan Production in Escherichia coli : Studies demonstrate efficient production methods of L-tryptophan (and its derivatives) in Escherichia coli. These methods involve metabolic engineering approaches like inactivating negative regulation factors, improving precursor levels, and overexpressing rate-limiting enzymes. The advancements in metabolic engineering and fermentation processes are crucial for sustainable and cost-effective production of L-tryptophan for various applications (Liu et al., 2019).

Biocatalytic and Chemocatalytic Synthesis

  • Modular Synthesis of Tryptophan Derivatives : Research shows the combination of biocatalytic halogenation of L-tryptophan with chemocatalytic reactions, leading to the synthesis of various aryl-substituted tryptophan derivatives, including this compound. This synthesis involves a one-pot reaction with immobilized halogenases, facilitating the creation of compounds useful in peptide or peptidomimetic synthesis (Frese et al., 2016).

Fermentative Bromination Processes

  • Bromination in Corynebacterium glutamicum : The study of fermentative bromination, specifically in Corynebacterium glutamicum, highlights the potential of brominated compounds like 7-bromo-L-tryptophan in various industrial applications. This process utilizes an L-tryptophan producing strain for halogenation and is based on glucose, ammonium, and sodium bromide, paving the way for large-scale production of brominated tryptophan compounds (Veldmann et al., 2019).

Future Directions

The future directions of 4-Bromo-L-tryptophan research could involve expanding its applications in industrial biomanufacturing . Additionally, the directed evolution of a synthetic phylogeny of programmable Trp repressors could lead to the identification of new variants that are responsive to halogenated tryptophan analogs .

properties

IUPAC Name

(2S)-2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKIVYVSESEHFZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431893
Record name 4-Bromo-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52448-16-5
Record name 4-Bromo-L-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52448-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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